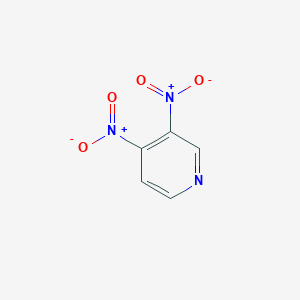

3,4-Dinitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Heterocyclic Chemistry

Pyridine (C5H5N) is a fundamental heterocyclic organic compound, structurally similar to benzene (B151609) with one C-H group replaced by a nitrogen atom. tandfonline.com This substitution imparts unique properties to the pyridine ring, making it a cornerstone of modern heterocyclic chemistry. numberanalytics.com Pyridine derivatives are among the most prevalent and important heterocyclic compounds, finding extensive use in a wide array of applications, from medicinal chemistry to materials science. tandfonline.comnumberanalytics.com

The presence of the nitrogen atom in the pyridine ring introduces a lone pair of electrons, which is crucial for its chemical reactivity and its ability to coordinate with metal ions. tandfonline.com This feature is exploited in the design of chemosensors for detecting various ions and neutral molecules in environmental, agricultural, and biological samples. tandfonline.comnih.gov Pyridine and its derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and serve as essential starting materials and intermediates in organic synthesis. numberanalytics.com

In the pharmaceutical industry, the pyridine scaffold is a key component in numerous drugs with a broad spectrum of biological activities. nih.gov These include antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and analgesic properties, among others. tandfonline.comnih.govnih.gov The versatility of the pyridine ring allows for extensive structural modifications, enabling medicinal chemists to design novel therapeutic agents with enhanced potency and selectivity. nih.gov Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry and are used in the production of dyes. numberanalytics.comlookchem.com

Evolution of Research in Polynitropyridine Compounds

Research into polynitropyridine compounds, including dinitropyridines, has seen significant growth in recent decades. researchgate.netresearchgate.net This increased interest stems from their potential as precursors for a variety of valuable materials. researchgate.netresearchgate.net Polynitropyridines are considered promising starting materials for the synthesis of energetic compounds, agrochemicals, and biologically active molecules with diverse properties such as antitumor and antiviral activities. researchgate.netresearchgate.net

The development of new synthetic methodologies has been a major focus in the field. For instance, methods for the direct nitration of pyridine derivatives have been explored and optimized. ntnu.no The chemistry of polynitropyridines is actively developing, as evidenced by a steady increase in the number of annual publications on the topic. researchgate.netresearchgate.net Researchers are continuously exploring the synthesis, reactions, and practical applications of various isomeric dinitropyridines. researchgate.net

A significant area of research within polynitropyridine chemistry is the development of thermally stable energetic materials. bibliotekanauki.pl Compounds like 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX) have been synthesized and studied for their exceptional thermal stability, making them suitable for applications in extreme temperature environments. The synthesis of such complex molecules often involves multi-step processes, including nitration of pyridine-based precursors. dtic.mil The continuous effort to synthesize novel polynitropyridine derivatives is driven by the demand for materials with improved performance and safety characteristics. researchgate.net

Historical Perspectives and Foundational Studies on 3,4-Dinitropyridine

The compound this compound is a nitro derivative of pyridine with the molecular formula C5H3N3O4. lookchem.com It is a yellow crystalline solid. lookchem.com Early studies on the synthesis of dinitropyridines often involved the nitration of substituted pyridines. For example, the synthesis of 4-amino-3,5-dinitropyridine (B1331386) was reported by Koenigs et al., which involved the nitration of 4-aminopyridine. cdnsciencepub.com

The synthesis of this compound itself can be achieved through various synthetic routes. One approach involves the nitration of 3-nitropyridine (B142982). Another method for synthesizing a related compound, 3,4-diaminopyridine (B372788), starts with 4-methoxypyridine (B45360), which is first nitrated to 4-methoxy-3-nitropyridine (B17402). google.com This intermediate is then converted to 4-amino-3-nitropyridine (B158700), which can be subsequently reduced. google.com These foundational synthetic studies have paved the way for more advanced research into the properties and applications of dinitropyridine isomers.

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | This compound | 2-Chloro-3,4-dinitropyridine |

| Molecular Formula | C5H3N3O4 lookchem.com | C5H2ClN3O4 nih.gov |

| Molecular Weight | 169.1 g/mol lookchem.com | 203.54 g/mol nih.gov |

| Appearance | Yellow crystalline solid lookchem.com | Not specified |

| CAS Number | 14916-69-9 lookchem.com | 195073-23-5 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-3-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWLZVDRBYEOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376569 | |

| Record name | 3,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-69-9 | |

| Record name | 3,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 3,4 Dinitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dinitropyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like dinitropyridines. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as nitro groups, facilitates the attack of nucleophiles on the aromatic ring. masterorganicchemistry.com This process typically occurs through an addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.com

Characterization of Nitro Group Displacement by Diverse Nucleophiles (e.g., amines, thiols, o-aminophenols, hydroxylamine)

The nitro groups of dinitropyridines are susceptible to displacement by a variety of nucleophiles. The reactivity and regioselectivity of these reactions are influenced by the position of the nitro groups and the nature of the nucleophile.

Amines: Aliphatic and aromatic amines are common nucleophiles in SNAr reactions with dinitropyridines. For instance, the reactions of 2-phenoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents have been studied, showing displacement of the phenoxy group. rsc.org Similarly, the reactions of 2,4-dinitrobenzene derivatives with amines like morpholine, cyclohexylamine, and aniline (B41778) have been investigated, leading to the corresponding N-substituted products. scirp.org The nucleophilicity of amines generally increases with basicity, though steric hindrance can reduce reactivity. masterorganicchemistry.com Secondary amines are often stronger nucleophiles than primary amines. masterorganicchemistry.com

Thiols: Thiols are effective nucleophiles for the substitution of nitro groups in dinitropyridines. nih.gov Reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols have demonstrated selective substitution of the 3-nitro group. nih.gov The higher acidity of thiols compared to alcohols can sometimes lead to protonation of the nucleophile, which can inhibit the substitution reaction. cas.cn The desulfurized nucleophilic substitution of thiols promoted by systems like Ph3P/ICH2CH2I allows for a wide range of nucleophiles to be used. cas.cn

o-Aminophenols: The reaction of dinitropyridines with o-aminophenols can lead to the formation of heterocyclic structures. For example, 3,4-dinitropyridine was considered as an intermediate in the synthesis of pyrido[3,2-b] arkat-usa.orgresearchgate.netbenzothiazine derivatives through reaction with o-aminophenols. researchgate.net

Hydroxylamine (B1172632): Hydroxylamine can act as a nitrogen nucleophile in reactions with nitropyridines. Vicarious nucleophilic substitution reactions of 3-nitropyridines with hydroxylamine have been shown to selectively introduce an amino group para to the nitro group. ntnu.no

The table below summarizes the outcomes of SNAr reactions with various nucleophiles on dinitropyridine substrates.

| Dinitropyridine Substrate | Nucleophile | Product Type |

| 2-Phenoxy-3,5-dinitropyridine | Aliphatic Amines | N-Substituted 3,5-dinitropyridines |

| 2-Methyl-3-nitropyridines | Thiols | 3-Thio-substituted-2-methylpyridines |

| This compound | o-Aminophenols | Pyrido[3,2-b] arkat-usa.orgresearchgate.netbenzothiazine derivatives |

| 3-Nitropyridines | Hydroxylamine | 4-Amino-3-nitropyridines |

Formation and Stability of Meisenheimer σ-Adducts

A key feature of SNAr reactions is the formation of a Meisenheimer complex, which is a reaction adduct between an electron-poor arene and a nucleophile. wikipedia.org These complexes are typically transient intermediates but can be stable and even isolated in some cases. wikipedia.org

The formation of Meisenheimer adducts in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine (B100253) with aliphatic amines in DMSO has been observed. rsc.org These reactions lead to the rapid and reversible formation of anionic σ-adducts at the 6-position. rsc.org The stability of these adducts is influenced by the solvent, with equilibrium constants for formation decreasing in the order DMSO > DMF >> Acetonitrile. rsc.org In some cases, the Meisenheimer complex can be long-lived enough to be considered an intermediate rather than a transition state. researchgate.net The stability of these complexes can be significantly enhanced in apolar solvents through strong ion-pairing interactions. nih.gov Theoretical calculations have confirmed the existence of stable Meisenheimer complexes in the gas phase. researchgate.net

Kinetic and Thermodynamic Parameters Governing SNAr Processes

The kinetics of SNAr reactions on dinitropyridines can be complex, with the rate-determining step varying depending on the reactants and reaction conditions. semanticscholar.org The mechanism can be uncatalyzed or base-catalyzed. psu.edu

In uncatalyzed reactions, the rate can be limited by either the formation of the zwitterionic intermediate or the departure of the leaving group. scirp.orgscirp.org For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents proceeds through an uncatalyzed mechanism where the formation of the intermediate is rate-determining. semanticscholar.org Conversely, for other 2,4-dinitrobenzene derivatives, the departure of the leaving group is the slow step. semanticscholar.org

Base catalysis is often observed, particularly in aprotic solvents of low polarity. scirp.org In these cases, the rate-limiting step can be the proton transfer from the initially formed zwitterionic intermediate to a base. rsc.org For instance, the reactions of 2-phenoxy-3,5-dinitropyridine with amines show base catalysis where proton transfer is rate-limiting. rsc.org

Thermodynamic parameters, such as activation enthalpy (ΔH‡) and entropy (ΔS‡), provide insight into the reaction mechanism. A large negative ΔS‡ value can indicate a rigid transition state, suggesting a concerted mechanism or significant participation of solvent molecules. semanticscholar.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of SNAr reactions of dinitropyridine derivatives, revealing that these reactions are generally exothermic. researchgate.net

The table below presents kinetic data for the reaction of 2-ethoxy-3,5-dinitropyridine (1a) and 2-methoxy-3,5-dinitropyridine (B98874) (1b) with piperidine (B6355638) (2). researchgate.net

| Reaction | Pathway | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Rate-Determining Step |

| 1a + 2 | Uncatalyzed | ~28 | -6.5 | Decomposition of Meisenheimer complex |

| 1a + 2 | Base-catalyzed | ~14.8 | -6.5 | Formation of Meisenheimer complex |

| 1b + 2 | Uncatalyzed | ~28 | -0.6 | Decomposition of Meisenheimer complex |

| 1b + 2 | Base-catalyzed | ~14.8 | -0.6 | Formation of Meisenheimer complex |

Impact of Substituent Effects on SNAr Reactivity and Regioselectivity

Substituent effects play a crucial role in determining the rate and regioselectivity of SNAr reactions. masterorganicchemistry.comunilag.edu.ng Electron-withdrawing groups on the pyridine (B92270) ring increase its electrophilicity and accelerate the reaction. masterorganicchemistry.comresearchgate.net The position of these substituents relative to the leaving group is critical. masterorganicchemistry.com

Ortho and para electron-withdrawing groups are more effective at activating the ring for nucleophilic attack than meta substituents because they can delocalize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com This is a reversal of the trends observed in electrophilic aromatic substitution. masterorganicchemistry.com

The nature of the substituent can also influence the reaction mechanism. For example, a change from a nitro group to a trifluoromethyl (CF3) group can alter the rate-limiting step and the susceptibility to base catalysis. unilag.edu.ng The CF3 group is a strong electron-withdrawing group, but its activating power is generally less than that of a nitro group. unilag.edu.ng Steric effects from bulky substituents can also hinder the approach of the nucleophile, affecting the reaction rate. psu.eduunilag.edu.ng

Quantum mechanical calculations are valuable tools for predicting the regioselectivity of SNAr reactions by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. wuxiapptec.com

Dearomatization Reactions of Dinitropyridine Scaffolds

Dearomatization reactions provide a powerful strategy for converting flat aromatic compounds into three-dimensional structures, which is of significant interest in medicinal chemistry and materials science. arkat-usa.org

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

Dinitropyridines can undergo dearomatization through 1,3-dipolar cycloaddition reactions. Specifically, 3,5-dinitropyridines react with azomethine ylides in a [3+2]-cycloaddition fashion. arkat-usa.orgmdpi.com

The reaction of 2-substituted 3,5-dinitropyridines with unstabilized N-methyl azomethine ylide, generated in situ from sarcosine (B1681465) and paraformaldehyde, leads to the formation of decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives. arkat-usa.org This process involves the addition of two molecules of the dipole to the dinitropyridine ring. arkat-usa.org The nature of the substituent at the 2-position of the pyridine ring influences whether the reaction results in the annulation of two pyrrolidine (B122466) rings or a single pyrroline (B1223166) ring. mdpi.com The addition of the dipole molecules typically occurs from opposite sides of the pyridine ring, leading to trans-cycloadducts. researchgate.netmdpi.com

These cycloaddition reactions represent an atom-efficient method for synthesizing complex, fused heterocyclic systems from readily available starting materials. arkat-usa.org

Synthesis of Fused Pyrrolidine and Partially Saturated Pyridine Systems

The electron-deficient nature of the dinitropyridine core makes it a valuable substrate for dearomatization reactions, particularly in the synthesis of complex heterocyclic systems. A notable method involves the 1,3-dipolar cycloaddition of azomethine ylides to dinitropyridines, leading to the formation of fused pyrrolidine rings and a partially saturated central pyridine ring. arkat-usa.orgresearchgate.net

An efficient, one-step synthesis has been developed for decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives using 2-substituted 3,5-dinitropyridines as the dipolarophile. arkat-usa.org The reaction proceeds via a [3+2]-cycloaddition mechanism where an unstabilized N-methyl azomethine ylide, typically generated in situ from sarcosine and paraformaldehyde, reacts with the C=C bonds of the pyridine ring. arkat-usa.org This process results in the annulation of two pyrrolidine rings to the pyridine core. arkat-usa.orgpublish.csiro.au Research has shown that two molecules of the dipole add to the pyridine nucleus, creating a novel polycyclic system containing two 3-nitropyrrolidine (B12994412) fragments. arkat-usa.orgresearchgate.net X-ray diffraction studies have confirmed that the addition of the two dipole molecules occurs from opposite sides of the pyridine ring. arkat-usa.org

This dearomatization strategy has been successfully applied to various 2-substituted 3,5-dinitropyridines, demonstrating its utility in constructing complex, functionalized alicyclic derivatives from commercially available aromatic compounds. arkat-usa.org

| Starting Dinitropyridine (Substituent at C2) | Reagents | Product | Yield (%) |

|---|---|---|---|

| -OPh | N-methyl azomethine ylide (from sarcosine and paraformaldehyde) | 2-Phenoxy-4,8-dinitro-1,2,3,3a,5a,6,7,8,8a,8b-decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | 72 |

| -SPh | N-methyl azomethine ylide (from sarcosine and paraformaldehyde) | 2-Phenylthio-4,8-dinitro-1,2,3,3a,5a,6,7,8,8a,8b-decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | 63 |

| -Morpholino | N-methyl azomethine ylide (from sarcosine and paraformaldehyde) | 2-Morpholino-4,8-dinitro-1,2,3,3a,5a,6,7,8,8a,8b-decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | 81 |

Ring-Opening, Rearrangement, and Fragmentation Processes

The high degree of electron deficiency in dinitropyridines makes them susceptible to nucleophilic attack that can lead to ring-opening, rearrangement, and fragmentation.

The ring-opening of pyridine systems is exemplified by the reactions of 1-methyl-3,5-dinitro-2-pyridone, a structural analog of dinitropyridines. nih.gov Treatment of this compound with amines initiates nucleophilic addition at the electron-deficient C4 and C6 positions. nih.govacs.org This is followed by the cleavage of two carbon-carbon bonds, resulting in a ring-opened nitro-substituted azadienamine. nih.gov This reaction highlights the role of the nitro groups in activating the ring toward cleavage and the ability of the resulting fragment (anionic nitroacetamide) to act as a good leaving group. nih.govacs.org A similar ring-opening process has been observed in the reaction between 3,4-dinitrothiophene, a related five-membered heterocycle, and secondary amines. rsc.org

Rearrangement reactions are also a key feature of dinitropyridine chemistry. This compound itself can undergo a sequence of substitution and rearrangement. researchgate.net Its reaction with sodium azide (B81097) leads to the nucleophilic substitution of the highly activated nitro group at the C4 position. researchgate.net Subsequent heating of the resulting 4-azido-3-nitropyridine triggers a rearrangement and cyclization to form a furoxan derivative ( publish.csiro.aunih.govoxadiazole 2-oxide ring). researchgate.net This furoxan can then be deoxygenated with triphenylphosphine (B44618) to yield publish.csiro.aunih.govoxadiazolo[3,4-c]pyridine. researchgate.net In related dinitropyridine systems, such as 2-chloro-3,5-dinitropyridine (B146277) reacting with ortho-aminothiophenols, a Smiles rearrangement is observed following the initial substitution of the chlorine atom. researchgate.net

Fragmentation processes of this compound are typically studied by mass spectrometry. Upon ionization, the molecular ion (M+) is formed, which is energetically unstable and breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The fragmentation pattern provides structural clues. For this compound, the expected fragmentation pathways would include:

Loss of a nitro group: A primary fragmentation would be the cleavage of a C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of nitric oxide: Rearrangement followed by the loss of a neutral nitric oxide molecule (NO) from a nitro group can occur, leading to an [M - 30]⁺ ion. This is a common fragmentation pattern for aromatic nitro compounds.

Sequential Losses: Further fragmentation could involve the loss of the second nitro-group functionality, either as •NO₂ or NO.

Ring Fragmentation: Cleavage of the pyridine ring itself can occur, often after the initial loss of substituents, leading to smaller charged fragments. chemguide.co.ukslideshare.net

Exploration of the Redox Chemistry of Nitro Groups within the Pyridine Ring

The two nitro groups in this compound are strong electron-withdrawing groups that dominate its redox chemistry. They render the pyridine ring highly electron-deficient and are themselves electroactive. rsc.org

The electrochemical reduction of dinitroaromatic compounds, including derivatives of dinitropyridine, has been studied using cyclic voltammetry in non-aqueous solvents like dimethylformamide (DMF) and acetonitrile. qau.edu.pkresearchgate.net The reduction typically proceeds in two successive one-electron steps. The first step is a reversible reduction to a stable anion radical. qau.edu.pkresearchgate.net The second reduction process, also often reversible, adds another electron to form a dianion. qau.edu.pk

For some dinitroaromatics, such as 3,5-dinitropyridine (B58125), the anion radicals formed after the first reduction have been observed to undergo reversible dimerization reactions. researchgate.netresearchgate.net

The electron-accepting ability of the dinitropyridine system has been quantified. rsc.org N-alkylation of 3,5-dinitropyridine to form the corresponding pyridinium (B92312) salt further enhances its electron-deficient character. Cyclic voltammetry studies show that the half-reduction potential (E₁/₂) is shifted to a more positive potential with an increasing number of nitro groups, indicating that less energy is required for the reduction. rsc.org

| Compound | Half Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Number of Nitro Groups |

|---|---|---|

| N-propylpyridinium⁺ | -0.80 | 0 |

| N-propyl-3-nitropyridinium⁺ | -0.41 | 1 |

| N-propyl-3,5-dinitropyridinium⁺ | -0.061 | 2 |

Data from studies on N-propylpyridinium salts in CH₃CN, illustrating the effect of nitro groups on reduction potential. rsc.org

Beyond electrochemical methods, chemical reduction of the nitro groups is a common transformation. Catalytic hydrogenation is a general approach to reduce both nitro groups to their corresponding amino groups, yielding diaminopyridines. researchgate.netacs.org This transformation is a foundational step in the synthesis of various fused heterocyclic systems, such as imidazo[b]pyridines. researchgate.net

Structural Diversity and Derivatives of 3,4 Dinitropyridine

Synthesis and Characterization of Substituted 3,4-Dinitropyridine Derivatives (e.g., amino-, chloro-, methoxy-, ethoxy- variations)

The synthesis of this compound and its substituted analogues can be approached through various strategies, primarily involving the nitration of substituted pyridine (B92270) precursors or the chemical modification of a pre-existing dinitropyridine ring.

A notable synthesis of the parent This compound involves the oxidation of 3,4-diaminopyridine (B372788). This process first yields the N-oxide intermediate, which can then be deoxygenated to produce the target compound. researchgate.net

More commonly, derivatives are prepared by first synthesizing a monosubstituted 3-nitropyridine (B142982), which then undergoes further functionalization or a second nitration.

Amino Derivatives: 4-Amino-3-nitropyridine (B158700) is a key intermediate. guidechem.comguidechem.com It can be synthesized by reacting 4-ethoxypyridine (B3339012) with ammonium (B1175870) acetate (B1210297) at elevated temperatures (120°C), yielding the product in 75% yield after purification. chemicalbook.com Another route involves the reaction of 4-methoxy-3-nitropyridine (B17402) with strong ammonia (B1221849) water. guidechem.com The resulting 4-amino-3-nitropyridine can serve as a precursor for further reactions, such as reductive cyclization to form fused imidazole (B134444) rings. tandfonline.com

Chloro Derivatives: Halogenated derivatives are valuable for subsequent nucleophilic substitution reactions. 4-Chloro-3-nitropyridine can be prepared from 4-hydroxy-3-nitropyridine (B47278) by treatment with phosphorus oxychloride. google.com Similarly, 2-chloro-3-nitropyridine (B167233) and its isomers are common starting materials. google.com For instance, nitration of 4-amino-2-chloropyridine (B126387) with a mixture of nitric and sulfuric acids produces a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine, which can be separated by recrystallization. google.com

Alkoxy Derivatives: Methoxy (B1213986) and ethoxy groups are important directing groups and can be readily substituted. 4-Methoxy-3-nitropyridine is synthesized by treating 4-hydroxy-3-nitropyridine with phosphorus pentachloride and then methanol. google.comcdnsciencepub.com This compound is a stable starting material for various reactions, as the methoxy group is highly reactive towards nucleophiles. cdnsciencepub.com4-Ethoxy-3-nitropyridine can be prepared and subsequently converted to the corresponding amino derivative. chemicalbook.com The reactivity of these alkoxy derivatives in nucleophilic aromatic substitution (SNAr) reactions has been studied, demonstrating their utility in building more complex molecules. cdnsciencepub.compublish.csiro.au

The following table summarizes the synthesis of key substituted 3-nitropyridine precursors:

| Precursor Compound | Starting Material(s) | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-3-nitropyridine | 4-Ethoxy-3-nitropyridine | Ammonium acetate | 75% | chemicalbook.com |

| 4-Chloro-3-nitropyridine | 4-Hydroxy-3-nitropyridine | Phosphorus oxychloride (POCl₃) | N/A | google.com |

| 4-Methoxy-3-nitropyridine | 4-Hydroxy-3-nitropyridine | Phosphorus pentachloride (PCl₅), Methanol | N/A | google.com |

| 4-Amino-2-chloro-3-nitropyridine | 4-Amino-2-chloropyridine | HNO₃ / H₂SO₄ | 75-85% (after separation) | google.com |

Dinitropyridine N-Oxide Analogs and Their Synthesis

Pyridine N-oxides are a class of compounds with unique reactivity, and their dinitro analogs are important in energetic materials research and as synthetic intermediates. arkat-usa.org The synthesis of dinitropyridine N-oxides can generally be achieved via two primary routes: the direct oxidation of a dinitropyridine or the nitration of a pre-formed pyridine N-oxide.

A specific pathway to a This compound N-oxide intermediate starts from 3,4-diaminopyridine. Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or dimethyldioxirane (B1199080) yields the corresponding N-oxide (45). researchgate.net

General methods are widely applicable for these transformations.

Oxidation of Dinitropyridines : This is a classical method for preparing N-oxides. For example, 2,6-diamino-3,5-dinitropyridine is oxidized to 2,6-diamino-3,5-dinitropyridine-1-oxide in up to 85% yield by heating with 30% aqueous hydrogen peroxide in acetic acid. dtic.mil This method has also been applied to synthesize 3,5-dinitro-2,4,6-triaminopyridine-1-oxide. dtic.mil These procedures highlight a general approach that could be applied to this compound. dtic.mildtic.mil

Nitration of Pyridine N-Oxides : Alternatively, a pyridine N-oxide can be nitrated to introduce nitro groups. 3-Methylpyridine-1-oxide can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate (B79036) to yield 3-methyl-4-nitropyridine-1-oxide . orgsyn.org Similarly, nitration of 3,5-dimethoxypyridine (B18298) N-oxide has been shown to produce 3,5-dimethoxy-2,6-dinitropyridine N-oxide . arkat-usa.org The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide and 3,5-dimethyl-4-nitropyridine-N-oxide is achieved by nitrating the corresponding dimethylpyridine-N-oxide with a sulfuric acid solution of potassium nitrate, which offers a safer alternative to fuming nitric acid. google.comgoogle.com

The following table outlines common synthetic strategies for nitropyridine N-oxides.

| Product | Precursor | Reagents/Conditions | Strategy | Reference |

|---|---|---|---|---|

| 2,6-Diamino-3,5-dinitropyridine-1-oxide | 2,6-Diamino-3,5-dinitropyridine | 30% H₂O₂ in acetic acid, 70°C | Oxidation | dtic.mil |

| 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide | 3,5-Dinitro-2,4,6-triaminopyridine | 30% H₂O₂ in acetic acid, reflux | Oxidation | dtic.mil |

| 3-Methyl-4-nitropyridine-1-oxide | 3-Methylpyridine-1-oxide | H₂SO₄ / fuming HNO₃ | Nitration | orgsyn.org |

| 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-Dimethylpyridine-N-oxide | Potassium nitrate / H₂SO₄, 60-120°C | Nitration | google.com |

Polynitropyridine Derivatives and their Architectural Configurations

Polynitropyridines, which contain three or more nitro groups, are a significant class of high-energy density materials. Their architectural configurations are designed to maximize density, oxygen balance, and thermal stability. The synthesis of these compounds is challenging and often involves multi-step processes starting from highly functionalized pyridine rings.

Examples of advanced polynitropyridines include tetranitropyridines and pentanitropyridine . researchgate.netmetu.edu.tr Pentanitropyridine and its N-oxide are noted for their predicted high densities and detonation velocities. dtic.mildtic.mil The synthesis of such highly nitrated systems often proceeds through the nitration of amino-substituted nitropyridines. For example, pentanitroaniline (B8575861) can be synthesized from the nitration of 4-amino-2,6-dinitrotoluene (B94180) and subsequently oxidized to hexanitrobenzene, illustrating a common strategy in energetic materials synthesis where an amino group is a precursor to a nitro group. sciencemadness.org

The development of these molecules often relies on theoretical calculations to predict their properties before attempting a complex synthesis. The structures are typically planar, which contributes to high crystal density, a desirable trait for energetic materials.

Construction of Fused Heterocyclic Systems Utilizing Dinitropyridine Moieties

Dinitropyridine moieties serve as powerful electrophilic building blocks for the construction of more complex, fused heterocyclic systems. These reactions often proceed via intramolecular nucleophilic aromatic substitution, where a nitro group is displaced to form a new ring.

Isoxazolo[4,3-b]pyridines: A number of novel 6-R-isoxazolo[4,3-b]pyridines can be synthesized from commercially available 2-chloro-3-nitropyridines. mdpi.com The synthesis is a two-step process:

Sonogashira cross-coupling : The 2-chloro-3-nitropyridine is reacted with a terminal alkyne to introduce an alkynyl group at the 2-position.

Cycloisomerization : The resulting 2-alkynylpyridine undergoes cyclization in the presence of a catalyst like iodine(I) chloride to form the fused isoxazolo[4,3-b]pyridine (B63319) ring system in good yields. mdpi.com

The reactivity of the resulting fused system is dependent on the substituent at the 6-position of the pyridine ring. mdpi.com

Pyrido[3,2-b]benzothiazine derivatives: The pyrido[3,2-b] google.comCurrent time information in Bangalore, IN.benzothiazine core is found in several pharmaceutically active compounds. google.com Its synthesis can be achieved by reacting substituted 2-chloro-3-nitropyridines with o-aminothiophenols. researchgate.net The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the sulfur of the aminothiophenol, followed by a base-mediated intramolecular cyclization where the amino group displaces the nitro group at the 3-position. researchgate.netresearchgate.net This method has been successfully used to prepare various derivatives of 10H-pyrido[3,2-b] google.comCurrent time information in Bangalore, IN.benzothiazine. researchgate.net Similar strategies are employed to synthesize the oxygen analogues, pyrido[3,2-b] google.comCurrent time information in Bangalore, IN.benzoxazines, from o-aminophenols. researchgate.netmathnet.ru

Computational and Theoretical Approaches to 3,4 Dinitropyridine Chemistry

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been pivotal in understanding the fundamental properties of nitropyridine derivatives. These methods allow for the detailed examination of molecular characteristics and reactivity.

DFT calculations are frequently used to determine the optimized molecular geometry of pyridine (B92270) derivatives. For instance, studies on related nitropyridine compounds have successfully used hybrid functionals like B3LYP to model charge distribution and frontier molecular orbitals (HOMO/LUMO). The presence of electron-withdrawing nitro groups significantly influences the electronic structure of the pyridine ring. These groups withdraw electron density, which in turn affects the molecule's reactivity and the positions of its aromatic protons and carbon atoms, as can be observed in NMR spectroscopy.

Computational methods have shown that the nitro groups enhance the electrophilic nature of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net The geometry of the molecule, including bond lengths and angles, can be accurately predicted and often shows good agreement with experimental data from techniques like X-ray crystallography. For example, in a study of a related dinitropyridine derivative, the optimized geometric parameters calculated using the DFT/B3LYP method with a 6–31+G(d,p) basis set were in good agreement with XRD single crystal measurements. researchgate.net

Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. github.ionumberanalytics.com DFT has been employed to investigate the reaction mechanisms of dinitropyridine derivatives with nucleophiles like piperidine (B6355638). researchgate.netresearchgate.net These studies reveal that such reactions often proceed via a concerted SNAr mechanism, where the nucleophilic attack and the displacement of the leaving group occur in a single step without the formation of a stable intermediate. researchgate.net

The activation energy for these reactions can be computationally determined, providing a measure of the reaction's kinetic feasibility. researchgate.net For example, the activation energies for the decomposition of energetic materials like 2,6-Bis(picrylamino)-3,5-dinitropyridine (B1254963) have been calculated to assess their thermal stability. Computational studies can also elucidate the role of substituents in influencing reaction pathways. The electron-withdrawing nitro groups in dinitropyridines are crucial in lowering the activation barrier for nucleophilic substitution by enhancing the electrophilic character of the carbon atoms in the pyridine ring. researchgate.netresearchgate.net

| Reactant | Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 2-Ethoxy-3,5-dinitropyridine (B100253) with Piperidine | SNAr | DFT | Energetically favorable under mild conditions | researchgate.net |

| 2-Methoxy-3,5-dinitropyridine (B98874) with Piperidine | SNAr | DFT | Energetically favorable under mild conditions | researchgate.net |

| 2,6-Bis(picrylamino)-3,5-dinitropyridine | Thermal Decomposition | Not Specified | 299.68 (raw), 331.95 (cubic) |

Quantum chemical calculations are also used to determine the thermodynamic parameters of reactions involving 3,4-dinitropyridine. mdpi.com The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated to predict the spontaneity and feasibility of a reaction. researchgate.netscirp.orglibretexts.orgsavemyexams.com A negative ΔG value indicates a spontaneous process. scirp.org

For instance, the Gibbs free energy for the synthesis of 2,6-diamino-3,5-dinitropyridine was calculated using the Gaussian program, showing that the reaction is feasible at various temperatures. ijnc.ir The enthalpy of formation (HOF) for various nitropyridine derivatives has been calculated using DFT methods, providing crucial data for assessing their energetic properties. researchgate.net Thermodynamic calculations have also been applied to understand the thermal decomposition of energetic materials, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature. nih.gov

| Reaction | Parameter | Computational Method | Finding | Reference |

|---|---|---|---|---|

| Synthesis of 2,6-diamino-3,5-dinitropyridine | ΔG | Gaussian 98 | Process is spontaneous at different temperatures. | ijnc.ir |

| Synthesis of 2,6-diamino-3,5-dinitropyridine | ΔH | Gaussian 98 | Enthalpy change becomes more positive with increasing temperature. | ijnc.ir |

| Thermal decomposition of 2-Amino-3-bromo-5-nitropyridine | ΔH, ΔS, C | DFT/B3LYP/6-311++G(d,p) | Correlations between heat capacity, entropy, and enthalpy with temperature were established. | nih.gov |

Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for structure verification and analysis. researchgate.net Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra for nitropyridine derivatives often show excellent correlation with experimental data.

For 2-(pyrrolidin-1-yl)-3,5-dinitropyridine, a remarkable linear correlation (R² = 0.999) was found between the experimental ¹³C NMR chemical shifts and vibrational frequencies and their DFT-calculated counterparts. x-mol.net Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis spectra. x-mol.net These calculations provide insights into the HOMO-LUMO energy gaps which are related to the electronic properties and reactivity of the molecule. researchgate.netx-mol.net Similarly, vibrational frequencies from DFT calculations, when compared with experimental FT-IR and FT-Raman spectra, can confirm the molecular structure and vibrational modes. nih.govresearchgate.net

Studies on Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The study of non-covalent interactions is crucial for understanding the crystal packing, stability, and properties of molecular solids. rsc.org Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Reduced Density Gradient (RDG) are employed to analyze these interactions. researchgate.netresearchgate.net

In derivatives of dinitropyridine, intramolecular hydrogen bonds can influence the molecular conformation and stability. researchgate.net Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the solid-state structure. nih.gov For example, in 2-chloro-3,5-dinitropyridine (B146277) complexes, the primary interaction is of the π-π* type, with secondary n-π* and hydrogen bonding interactions also being present. dergipark.org.tr

Charge transfer is another important phenomenon, particularly in molecules with electron-donating and electron-withdrawing groups. nih.gov The nitro groups in this compound act as strong electron acceptors, facilitating charge transfer interactions. dergipark.org.tr Computational studies on related systems have shown that intramolecular charge transfer (ICT) can be induced by the presence of an electron-donating group, affecting the optical and electronic properties of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for System Behavior and Properties

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecular systems over time, offering insights into properties that are not accessible from static quantum chemical calculations. nih.gov MD simulations have been used to investigate the behavior of nitropyridine derivatives in different environments. researchgate.net

For instance, MD simulations can be used to study the solvation of a molecule by calculating radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from the solute. x-mol.net This has been applied to 2-(pyrrolidin-1-yl)-3,5-dinitropyridine to detail its interactions with solvent molecules. x-mol.net Furthermore, MD simulations can predict twisted intramolecular charge transfer (TICT) states in aggregated forms of similar compounds. The study of these dynamic processes is essential for understanding the macroscopic properties and behavior of materials containing this compound.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional and two-dimensional NMR experiments are employed to gain a complete picture of the atomic connectivity within 3,4-dinitropyridine.

¹H and ¹³C NMR Chemical Shift Assignments for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic shielding around each nucleus. azooptics.comlibretexts.org In ¹H NMR, the number of signals corresponds to the number of non-equivalent protons, while their splitting patterns reveal neighboring proton interactions. azooptics.com Similarly, a proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with their chemical shifts influenced by factors like hybridization and proximity to electronegative atoms. libretexts.org The typical range for ¹H NMR chemical shifts is 0-14 ppm, whereas ¹³C NMR shifts span a much broader range, generally from 10 to 220 ppm. azooptics.com

Interactive Data Table: Representative NMR Chemical Shifts for Dinitropyridine Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2-Amino-3,5-dinitropyridine | Acetone | 9.17 (d), 9.10 (d), 8.35 (brs, -NH₂) dtic.mil | 125.66, 131.60, 134.11, 151.64, 155.95 dtic.mil |

| 2-(Cyclopropylethynyl)-3,5-dinitropyridine | DMSO-d₆ | 9.21 (d), 9.65 (d) mdpi.com | Not specified |

| 2-((4-Fluorophenyl)ethynyl)-3,5-dinitropyridine | DMSO-d₆ | 7.40 (t), 7.78 (dd), 9.21 (d), 9.65 (d) mdpi.com | 85.0, 99.8, 116.0, 116.6, 116.7, 128.8, 130.6, 135.2, 139.6, 142.3, 146.1, 147.2, 148.4, 163.5 mdpi.com |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. wikipedia.org Cross-peaks in a COSY spectrum connect the signals of coupled protons. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. wikipedia.orgcolumbia.edu Each peak in an HSQC spectrum links the chemical shift of a proton to the chemical shift of the carbon it is attached to. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduwisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. wisc.edu

The combined application of these 2D NMR experiments allows for a detailed and confident structural elucidation of this compound by mapping out the entire network of proton and carbon connectivities. mdpi.comscielo.br

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

FTIR and Raman spectra provide complementary information. In the context of this compound, these techniques would be used to identify the characteristic vibrations of the pyridine (B92270) ring and the nitro (NO₂) groups.

Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000-3100 cm⁻¹. niscpr.res.in The C-C and C-N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). These typically appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

While specific experimental spectra for this compound were not found, studies on related nitro-substituted pyridines, such as 2-hydroxy-3,5-dinitropyridine (B1346602) and 2-chloro-3,5-dinitropyridine (B146277), confirm the utility of vibrational spectroscopy for identifying these key functional groups. researchgate.netnih.gov Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.govresearchgate.net

Interactive Data Table: Typical Vibrational Frequencies for Dinitropyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=C and C=N Stretching (ring) | 1400 - 1600 |

| Asymmetric NO₂ Stretching | 1500 - 1570 |

| Symmetric NO₂ Stretching | 1300 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.chlibretexts.org The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of nitro groups, which are strong chromophores, significantly influences the UV-Vis spectrum.

While a specific UV-Vis spectrum for this compound is not provided in the search results, related compounds like 2-hydroxy-3,5-dinitropyridine have been studied using this technique. researchgate.net The absorption maxima (λ_max) and the intensity of absorption (molar absorptivity) are key parameters obtained from a UV-Vis spectrum. libretexts.org

Mass Spectrometry (High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition and molecular formula. spectroscopyonline.comrsc.org

For this compound (C₅H₃N₃O₄), HRMS would be used to confirm its exact molecular weight. The experimentally measured mass would be compared to the calculated theoretical mass to verify the compound's identity. For example, in the characterization of 2-((4-fluorophenyl)ethynyl)-3,5-dinitropyridine, HRMS was used to confirm its molecular formula by matching the calculated mass ([M+H]⁺ 288.0415) with the found mass (288.0417). mdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound, a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. nih.govajchem-a.com

This technique has been applied to various dinitropyridine derivatives to understand their solid-state packing and intermolecular forces, such as hydrogen bonding. dtic.mildtic.milresearchgate.net For example, the crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate was determined to be in the tetragonal space group P421m. researchgate.net The analysis of crystal structures is crucial for understanding the physical properties of materials. For instance, the crystal structure of 2,6-diamino-3,5-dinitropyridine-1-oxide reveals extensive intramolecular and intermolecular hydrogen bonding, which contributes to its high density and thermal stability. dtic.mil

Interactive Data Table: Crystallographic Data for a Related Dinitropyridine Derivative

| Compound | 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate researchgate.net |

| Formula | C₅H₅N₃O₇ |

| Crystal System | Tetragonal |

| Space Group | P421m |

| a (Å) | 13.113(5) |

| c (Å) | 4.941(3) |

| Volume (ų) | 849.6 |

| Z | 4 |

Academic Research Applications and Broader Scientific Relevance

Intermediates in Complex Organic Synthesis

3,4-Dinitropyridine functions as a key intermediate in the synthesis of more complex molecular architectures. researchgate.net The presence of nitro groups at the C3 and C4 positions makes the pyridine (B92270) ring highly susceptible to nucleophilic aromatic substitution, particularly at the 4-position. This reactivity allows for the strategic introduction of various functional groups. For instance, the 4-nitro group can be displaced by nucleophiles like azides. researchgate.net This reaction is a critical step in building more elaborate heterocyclic systems, transforming the simple dinitropyridine starting material into a more functionalized product ready for subsequent reactions. The selective reduction of one or both nitro groups to amino groups is another widely used strategy, providing access to aminopyridines that are crucial intermediates for a wide array of chemical products. researchgate.net

Platforms for Developing Novel Heterocyclic Scaffolds and Chemical Libraries

The inherent reactivity of this compound makes it an excellent platform for the development of novel heterocyclic scaffolds and for the generation of chemical libraries. researchgate.net Synthetic chemists utilize it as a starting point to construct fused ring systems. A notable example is the synthesis of researchgate.netresearchgate.netnih.govoxadiazolo[3,4-c]pyridine. researchgate.net This transformation is achieved by first reacting this compound with sodium azide (B81097) to form an azido (B1232118) derivative, which then undergoes thermal rearrangement to create a furoxan derivative, and finally deoxygenation to yield the target oxadiazole-fused pyridine ring system. researchgate.net Such synthetic routes demonstrate how the dinitropyridine core can be systematically modified to produce unique heterocyclic structures, which are collections of diverse compounds used in high-throughput screening for drug discovery and other applications.

Fundamental Research in Energetic Materials and High-Energy Density Compounds

In the field of energetic materials, dinitropyridine derivatives are investigated for their potential as high-energy density compounds. Research in this area focuses on synthetic routes to create new energetic molecules, theoretical predictions of their performance, and studies on their compatibility with other common explosives and formulation components.

Synthetic Routes and Theoretical Performance: The synthesis of polynitropyridines is a subject of ongoing research, as these compounds often possess high densities, positive heats of formation, and good thermal stability. researchgate.net Theoretical studies, often employing density functional theory (DFT), are used to predict the detonation properties, such as detonation velocity and pressure, of novel dinitropyridine-based compounds. researchgate.netmdpi.com These computational predictions help guide synthetic efforts toward molecules with the most promising energetic characteristics, potentially exceeding the performance of traditional explosives like TNT. researchgate.netmdpi.com For example, theoretical calculations for some energetic pyridine derivatives have shown predicted detonation velocities and pressures superior to those of TNT. mdpi.com

Compatibility Studies: A critical aspect of developing new energetic materials is ensuring their chemical compatibility with other substances in explosive formulations. Differential scanning calorimetry (DSC) is a common technique used to assess these interactions. While direct compatibility data for this compound is not extensively detailed, studies on structurally related compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) provide insight into the behavior of dinitropyridine systems. ANPyO has been tested for compatibility with a range of other energetic materials, propellants, and fuels. icm.edu.plresearchgate.net The results indicate that its compatibility varies significantly depending on the mixing partner.

| Material | Compatibility with ANPyO | Reference |

|---|---|---|

| CL-20 (Hexanitrohexazaisowurtzitane) | Compatible | icm.edu.plresearchgate.net |

| NTO (3-nitro-1,2,4-triazol-5-one) | Compatible | icm.edu.plresearchgate.net |

| 5-ATEZN (5-amino-1H-tetrazole nitrate) | Compatible | icm.edu.plresearchgate.net |

| Aluminum powder (Al) | Compatible | icm.edu.plresearchgate.net |

| Boron powder (B) | Compatible | icm.edu.plresearchgate.net |

| DNTF (3,4-dinitrofurazanfuroxan) | Incompatible | icm.edu.plresearchgate.net |

| TNT (2,4,6-trinitrotoluene) | Incompatible | icm.edu.plresearchgate.net |

| TATB (2,4,6-triamino-1,3,5-trinitrobenzene) | Incompatible | icm.edu.plresearchgate.net |

| RDX (Cyclotrimethylenetrinitramine) | Sensitive | icm.edu.plresearchgate.net |

| HMX (Cyclotetramethylenetetranitramine) | Sensitive | icm.edu.plresearchgate.net |

These studies are fundamental for the safe formulation and application of new dinitropyridine-based energetic materials. icm.edu.pl

Precursors in Agrochemical Research

The dinitropyridine framework is recognized as a useful precursor in the synthesis of compounds for agrochemical applications. researchgate.netresearchgate.net The pyridine ring is a common feature in many pesticides and herbicides, and the nitro groups on this compound offer versatile chemical handles for constructing the complex molecules required for biological activity in an agricultural context. Synthetic strategies often involve the substitution or reduction of the nitro groups to build derivatives for screening as potential new agrochemicals. researchgate.net

Investigation as Components in Advanced Materials

The application of this compound extends into materials science, where it has been explored as an intermediate for creating advanced materials. researchgate.net Specifically, it has been considered in the synthesis of organic small molecule semiconducting chromophores, which are essential components in organic electronic devices. researchgate.net Furthermore, the broader class of dinitropyridines is regarded as a valuable precursor for developing materials used in biosensors, highlighting their potential in creating functional materials for diagnostic and analytical purposes. researchgate.netresearchgate.net

Chemical Scaffolds for Exploring Structure-Activity Relationships in Bioactive Compound Design

In medicinal chemistry, the dinitropyridine structure serves as a valuable scaffold for designing and synthesizing new bioactive compounds to explore structure-activity relationships (SAR). researchgate.netnih.gov The focus of this research is on the synthetic strategies and molecular modifications that allow chemists to systematically alter the structure of the parent molecule and link these changes to its chemical properties and interactions, rather than its ultimate biological effects.

The design of pharmacologically relevant analogs often begins with a dinitropyridine core, which is then elaborated through various synthetic transformations. nih.govnih.gov A common strategy involves the nucleophilic aromatic substitution of a leaving group (such as a halogen or a nitro group) on the pyridine ring. nih.gov For example, starting with a compound like 2-chloro-3,5-dinitropyridine (B146277), chemists can introduce a wide variety of amine-containing side chains by substituting the chlorine atom. nih.gov Subsequently, one of the nitro groups can be selectively reduced to an amine, which can then be used to build a new heterocyclic ring fused to the original pyridine core. nih.gov These multi-step synthetic sequences allow for the creation of diverse and complex molecules from a relatively simple dinitropyridine starting material, providing a range of analogs for further investigation. nih.govnih.gov

Future Directions and Emerging Research Avenues in Dinitropyridine Chemistry

The field of dinitropyridine chemistry is evolving, driven by the demand for advanced materials with tailored properties for applications in pharmaceuticals, energetic materials, and organic electronics. researchgate.net Future research is poised to move beyond traditional synthetic methods and reactivity studies, embracing principles of green chemistry, computational modeling, and artificial intelligence to unlock the full potential of this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-dinitropyridine derivatives, and how can their purity be validated?

- Methodological Answer :

- Synthesis : Utilize selective nitration of pyridine precursors under controlled conditions (e.g., mixed acid systems). For example, nitration of 3-aminopyridine derivatives followed by oxidation can yield nitro-substituted products. Nucleophilic substitution reactions, such as those involving 2-chloro-3,5-dinitropyridine with thiols, have been employed for functionalization .

- Validation : Combine IR spectroscopy (to confirm nitro-group stretching vibrations at ~1530 cm⁻¹ and 1350 cm⁻¹) and ¹H/¹³C NMR (to verify substitution patterns). Cross-validate with X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies on analogous nitro-pyridines .

Q. What analytical techniques are critical for characterizing nitro group orientation in this compound isomers?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ ~260 nm) to separate isomers, leveraging differences in polarity.

- Spectroscopy : Employ NOESY NMR to assess spatial proximity of nitro groups. For electronic effects, UV-Vis spectroscopy can reveal π→π* transitions influenced by nitro substitution .

- Computational Modeling : Density Functional Theory (DFT) calculations predict bond angles and electrostatic potentials, aiding in distinguishing positional isomers .

Advanced Research Questions

Q. How do steric and electronic factors influence the thermal stability of polynitro-pyridine explosives like this compound derivatives?

- Methodological Answer :

- Thermal Analysis : Conduct Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to measure decomposition onset temperatures. Compare derivatives like PYX (2,6-bis(picrylamino)-3,5-dinitropyridine), which exhibits high stability due to symmetric nitro placement, versus sterically crowded analogs (e.g., 4,6-tris(picrylamino)-3,5-dinitropyridine), where steric strain lowers stability .

- Electronic Effects : Use Cyclic Voltammetry (CV) to quantify electron-withdrawing capacity of nitro groups. Higher reduction potentials correlate with increased electron deficiency and stability .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for nitro-pyridine adducts?

- Methodological Answer :

- Case Study : If NMR suggests a planar structure but X-ray reveals a non-planar conformation (e.g., due to crystal packing), perform solvent-dependent NMR studies to assess conformational flexibility.

- Dynamic Effects : Apply variable-temperature NMR to detect rotational barriers of nitro groups. Computational simulations (e.g., Molecular Dynamics) can model dynamic behavior in solution vs. solid state .

Q. What strategies optimize regioselectivity in nucleophilic attacks on electron-deficient this compound systems?

- Methodological Answer :

- Substrate Design : Introduce electron-withdrawing groups (e.g., N-oxide) to enhance meta-directing effects. For example, 3,5-dinitropyridine N-oxide reacts with α-phenylacetamidine to form meta-bridged adducts via charge localization at C-2 and C-6 .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions. Kinetic studies under varying solvent conditions can map regioselectivity trends .

Data Interpretation & Research Design

Q. How should researchers design experiments to address discrepancies in thermal stability data across structurally similar nitro-pyridines?

- Methodological Answer :

- Controlled Comparisons : Synthesize homologs with incremental structural changes (e.g., varying nitro group positions or substituent bulk). Use isothermal stability tests (e.g., 72-hour exposure at 150°C) to quantify degradation rates.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate thermal stability with steric (e.g., Tolman cone angles) and electronic (e.g., Hammett σ constants) parameters .

Q. What protocols ensure reproducibility in synthesizing this compound-based coordination complexes for catalytic studies?

- Methodological Answer :

- Standardization : Pre-dry solvents (e.g., acetonitrile) over molecular sieves to avoid hydrolysis. Use inert atmospheres (N₂/Ar) to prevent nitro group reduction.

- Characterization : Include elemental analysis (C, H, N) alongside spectroscopic methods. For metal complexes, X-ray Absorption Spectroscopy (XAS) can confirm coordination geometry .

Safety & Handling

Q. What safety protocols are essential when handling this compound derivatives in high-energy applications?

- Methodological Answer :

- Risk Mitigation : Use blast shields and remote handling tools for gram-scale reactions. Store samples in flame-resistant cabinets at ≤25°C.

- Emergency Preparedness : Implement secondary containment for spills. Refer to GHS hazard codes (e.g., H315 for skin irritation) and train personnel in first aid for nitro compound exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.